(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

Catalog No.
S13460982
CAS No.
M.F
C27H27NO4
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

IUPAC Name

(2R)-2-[(4-ethylphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C27H27NO4/c1-2-18-11-13-19(14-12-18)15-20(26(29)30)16-28-27(31)32-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,20,25H,2,15-17H2,1H3,(H,28,31)(H,29,30)/t20-/m1/s1

InChI Key

KHANMJHHXYQUDI-HXUWFJFHSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid, also known by its CAS number 269398-86-9, is a complex organic compound characterized by a molecular formula of C26H25NO4 and a molecular weight of 415.48 g/mol. This compound features a fluorenylmethoxycarbonyl group, which is often used in peptide synthesis due to its protective properties. It also contains an ethylbenzyl substituent, contributing to its hydrophobic characteristics.

The compound exhibits moderate solubility in various solvents and has specific physicochemical properties such as a high gastrointestinal absorption potential and a bioavailability score of 0.56, indicating reasonable absorption in biological systems .

The chemical behavior of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid can be influenced by its functional groups. Key reactions include:

  • Hydrolysis: The methoxycarbonyl group can undergo hydrolysis under acidic or basic conditions, releasing the amino acid component.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful for modifying its solubility and reactivity.
  • Amide Formation: The amino group can participate in amide bond formation with various carboxylic acids, facilitating the synthesis of more complex peptides.

These reactions are critical in medicinal chemistry for developing derivatives with enhanced biological activity or improved pharmacokinetic profiles.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid has been studied for its potential biological activities, particularly in relation to receptor interactions. It is known to influence several biological pathways, including:

  • Receptor Modulation: This compound interacts with various receptors such as adrenergic receptors and serotonin receptors, suggesting potential applications in treating disorders related to these pathways.
  • Cell Signaling: It may affect pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

These interactions highlight the compound's potential as a lead molecule in drug development.

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid typically involves several steps:

  • Protection of Amino Groups: The amino group is protected using the fluorenylmethoxycarbonyl group.
  • Formation of the Propanoic Acid Backbone: The ethylbenzyl substituent is introduced through alkylation reactions.
  • Deprotection: Finally, the protective group is removed under acidic conditions to yield the final product.

This multi-step synthesis allows for precise control over the stereochemistry and functionalization of the compound.

This compound has several notable applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors involved in neurological and cardiovascular diseases.
  • Biochemical Research: It serves as a tool for studying receptor interactions and cellular signaling pathways.
  • Peptide Synthesis: Due to its protective group, it is valuable in synthesizing peptides where selective deprotection is required.

Studies involving (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid have focused on its interactions with various biological targets:

  • Receptor Binding Assays: These assays determine the affinity of the compound for specific receptors.
  • Cellular Assays: Evaluating the effects on cell proliferation and signaling pathways provides insights into its biological activity.
  • In Vivo Studies: Animal models are used to assess pharmacokinetics and therapeutic efficacy.

These studies are essential for understanding the therapeutic potential of the compound.

Several compounds share structural similarities with (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid. Here are a few notable examples:

Compound NameCAS NumberKey Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-yl)propanoic acid954147-35-4Contains tetrazole; used in receptor studies
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-pyridin-3-yl-propanoic acid210282-33-0Pyridine substituent; enhances solubility
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(2,6-dichlorobenzyl)oxy)phenyl)propanoic acid419573-91-4Chlorinated aromatic ring; improves receptor selectivity

Uniqueness

The uniqueness of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid lies in its specific combination of hydrophobic ethylbenzyl groups and protective fluorenylmethoxycarbonyl functionality, which may offer distinct advantages in drug formulation and receptor targeting compared to similar compounds.

This comprehensive overview highlights the chemical properties, synthesis methods, biological activities, and applications of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid while comparing it with related compounds to illustrate its significance in pharmaceutical chemistry.

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

429.19400834 g/mol

Monoisotopic Mass

429.19400834 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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